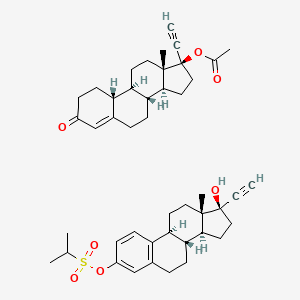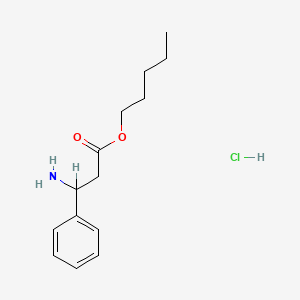
beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C14H21NO2·HCl and a molecular weight of 271.82 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a role in muscle endurance and performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of an acid catalyst and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of beta-alanine derivatives on cellular processes and muscle function .
Industry: In the industrial sector, beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- involves its hydrolysis to release beta-alanine, which then participates in various metabolic pathways. Beta-alanine is known to increase the concentration of carnosine in muscles, which helps buffer acid and reduce fatigue during high-intensity exercise . The phenyl and pentyl groups may also interact with specific molecular targets, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Beta-Alanine Ethyl Ester Hydrochloride: Similar in structure but with an ethyl group instead of a pentyl group.
Beta-Alanine Methyl Ester Hydrochloride: Contains a methyl group instead of a pentyl group.
Beta-Alanine tert-Butyl Ester Hydrochloride: Features a tert-butyl group instead of a pentyl group.
Uniqueness: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is unique due to the presence of both a phenyl and a pentyl group, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
87252-89-9 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
pentyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-3-7-10-17-14(16)11-13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,2-3,7,10-11,15H2,1H3;1H |
Clave InChI |
QMKYYYZIDYZELK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


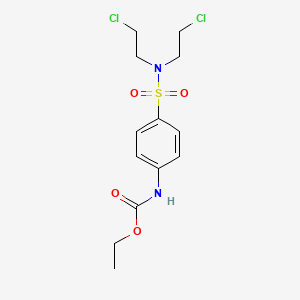

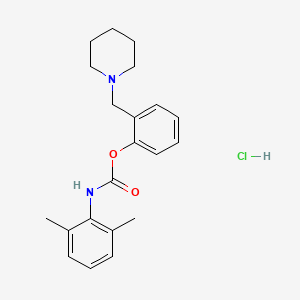
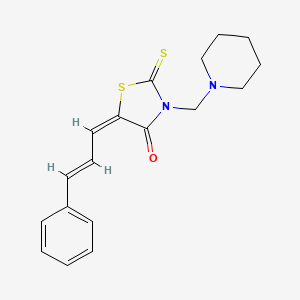
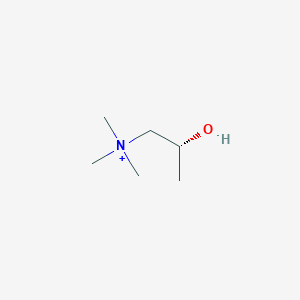
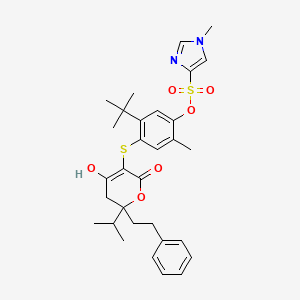


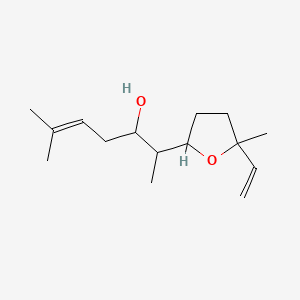

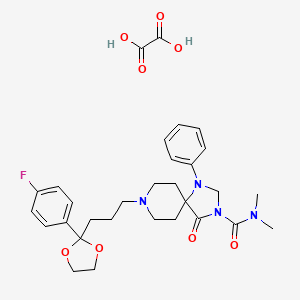
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)

